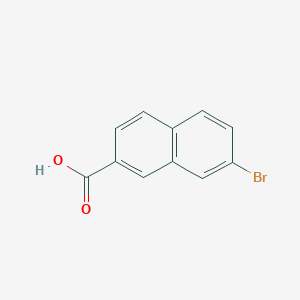

7-Bromo-2-naphthoic acid

Description

7-Bromo-2-naphthoic acid (C₁₁H₇BrO₂) is a brominated derivative of naphthoic acid, where a bromine atom substitutes the 7-position of the naphthalene ring, and a carboxylic acid group resides at the 2-position. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The compound is synthesized via bromination of 3-hydroxy-2-naphthoic acid followed by selective debromination using tin powder in acidic conditions, yielding the monobromo product with high efficiency (54% yield over five steps) . Derivatives of this compound, such as 7-bromo-3-hydroxy-2-naphthoic acid (C₁₁H₇BrO₃), feature additional functional groups like hydroxyl, enhancing their utility in asymmetric synthesis and drug development .

Properties

IUPAC Name |

7-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFABKBCBWUOHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623722 | |

| Record name | 7-Bromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-14-1 | |

| Record name | 7-Bromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromonaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-naphthoic acid typically involves the bromination of 2-naphthoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-naphthoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions include substituted naphthoic acids, naphthoquinones, and reduced naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-2-naphthoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-naphthoic acid varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Isomers and Derivatives

Positional Isomers: Bromine Substitution Patterns

(a) 6-Bromo-2-naphthoic Acid (C₁₁H₇BrO₂)

- Structure : Bromine at the 6-position, carboxylic acid at the 2-position.

- Properties: White to light yellow crystals; soluble in polar solvents (ethanol, DMSO); thermally stable .

- Synthesis: Produced via diazotization of 6-amino-2-naphthoic acid followed by reaction with CuBr, achieving high yield and purity .

- Applications: Used in organometallic hybrid materials, photosensitive materials, and as a pharmaceutical intermediate .

(b) 5-Bromo-2-naphthoic Acid (C₁₁H₇BrO₂)

- Structure : Bromine at the 5-position.

- Properties : Molecular weight 251.08; exact mass 249.96 g/mol; 95% purity .

- Applications : Less commonly reported but utilized in niche synthetic routes and ligand design .

(c) 1-Bromo-2-naphthoic Acid (C₁₁H₇BrO₂)

Key Differences :

- Reactivity : The position of bromine influences electronic effects. For example, 7-bromo derivatives are more reactive in electrophilic substitutions due to steric and electronic factors compared to 5- or 6-isomers.

- Synthetic Utility : 6-Bromo-2-naphthoic acid is preferred for cost-effective large-scale production, while 7-bromo isomers are pivotal in asymmetric catalysis .

Functionalized Derivatives: Hydroxyl-Substituted Analogues

(a) 7-Bromo-3-hydroxy-2-naphthoic Acid (C₁₁H₇BrO₃)

- Structure : Additional hydroxyl group at the 3-position.

- Properties : Yellow solid; mp 269–271°C; synthesized via dibromination followed by selective tin-mediated reduction .

- Applications : Intermediate in bedaquiline analogs and antitumor agents; hydroxyl group enhances hydrogen-bonding capacity, influencing crystal packing .

(b) 7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan

Key Differences :

- Bioactivity : Naphthofuran derivatives (e.g., sulfonyl or methylsulfinyl groups) show enhanced pharmacological profiles compared to simple carboxylic acid derivatives .

- Thermal Stability: Hydroxyl-substituted derivatives (e.g., 7-bromo-3-hydroxy-2-naphthoic acid) have higher melting points (>260°C) than non-hydroxylated analogs .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Biological Activity

7-Bromo-2-naphthoic acid (7-BNA) is an organic compound derived from naphthoic acid, characterized by the presence of a bromine atom at the 7th position of the naphthalene ring. Its molecular formula is CHBrO, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of 7-BNA, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

This compound functions primarily as an inhibitor in various biochemical pathways. It has been shown to interact with specific enzymes and receptors, influencing cellular signaling and metabolic processes. Notably, it acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular functions such as growth and differentiation.

Biochemical Pathways

The inhibition of PTPs by 7-BNA enhances T cell anti-tumor immunity, suggesting its role in cancer immunotherapy. By inhibiting PTP1B and PTPN2, 7-BNA can modulate immune responses, potentially improving the efficacy of cancer treatments. Additionally, its interactions with cytochrome P450 enzymes may affect drug metabolism, leading to alterations in pharmacokinetics and bioavailability.

Antimicrobial Properties

Research indicates that 7-BNA exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents. The compound's structure allows it to penetrate bacterial membranes effectively.

Anticancer Potential

The anticancer properties of 7-BNA have been explored extensively. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to enhance the cytotoxic effects of certain chemotherapeutic agents when used in combination therapy.

Case Studies

- Study on Antitumor Activity : A study investigated the effects of 7-BNA on tumor-bearing mice. The results indicated a significant reduction in tumor size when treated with 7-BNA compared to control groups, highlighting its potential as an adjunctive treatment in cancer therapy.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of 7-BNA against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other naphthoic acid derivatives to understand its unique properties better.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 6-bromo-2-naphthoate | Bromine at position 6 | Moderate antimicrobial activity |

| Methyl 1-bromo-2-naphthoate | Methyl ester instead of benzyl | Limited anticancer properties |

| 3-Bromo-2-naphthoic acid | Bromine at position 3 | Lower efficacy compared to 7-BNA |

| 4-Bromo-3-hydroxy-2-naphthoic acid | Hydroxy group addition | Enhanced solubility but varied biological effects |

This table illustrates that while related compounds exhibit some biological activities, 7-BNA stands out due to its potent effects on both microbial inhibition and cancer cell apoptosis.

Q & A

Q. What are the common synthetic routes for 7-Bromo-2-naphthoic acid, and how can experimental parameters be optimized?

- Methodological Answer : A key synthesis involves the hydrolysis of 2-acetylamino-1-bromonaphthalene to yield 1-bromo-2-naphthoic acid, followed by Friedel-Crafts acylation. For example, acid chloride intermediates (e.g., from thionyl chloride treatment) are critical for subsequent coupling reactions . Methyl esters (e.g., Methyl 6-bromo-2-naphthoate) serve as precursors for further functionalization via aromatic Finkelstein reactions or hydrolysis . Optimization includes controlling reaction time (e.g., 24 hours for acid chloride formation) and solvent selection (heptane for crystallization) to achieve ≥95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and bromine positioning.

- Mass Spectrometry (MS) : Validate molecular weight (267.08 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for brominated naphthoic acid derivatives .

- UV-Vis and Fluorescence Spectroscopy : Assess photophysical properties, noting pH-dependent Stokes shifts and excitation wavelength effects .

Advanced Research Questions

Q. How can this compound derivatives be applied in designing P2Y14 receptor antagonists?

- Methodological Answer : Derivatives like 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) are potent P2Y14R antagonists. Use homology modeling based on P2Y12R X-ray structures to predict binding conformations. Fluorophore conjugation (e.g., Alexa Fluor 488) at the piperidine ring preserves affinity (e.g., Ki = 80 pM for AF488-PPTN). Validate via flow cytometry and competitive binding assays .

Q. What kinetic insights govern the polymerization of brominated naphthoic acid derivatives?

- Methodological Answer : Bulk polymerization of acetoxy-naphthoic acids (e.g., 6-acetoxy-2-naphthoic acid) follows second-order kinetics up to 70% conversion. Monitor acetic acid evolution via titrimetry. Two kinetic regimes exist: homogeneous (early stage) and heterogeneous (later stage). Reaction rates depend on temperature and monomer ratios. For example, higher ABA (4-acetoxybenzoic acid) concentrations accelerate phase transitions (average DP = 3.5 at transition) .

Q. How do solvent and pH influence the photophysical behavior of this compound?

- Methodological Answer : In alkaline media (pH 13), deprotonated species exhibit large Stokes shifts due to excited-state intramolecular proton transfer (ESIPT). Use time-resolved fluorescence to quantify nonradiative transitions, which increase with protonation. Theoretical methods (e.g., AM1/PECI=8) predict absorption maxima (335.9 nm vs. experimental 352 nm) and validate solvent-dependent spectral shifts .

Q. How should researchers address contradictions in reported synthetic yields or stability data?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols under controlled conditions (e.g., inert atmosphere for acid-sensitive reactions) .

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities from competing pathways (e.g., over-halogenation).

- Stability Testing : Assess thermal stability via TGA and DSC, noting decomposition thresholds (e.g., melting point 270–290°C for related naphthoic acids) .

Methodological Best Practices

- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) and spectral libraries to confirm compound identity .

- Computational Modeling : Combine DFT and CIS calculations to predict electronic transitions and ESIPT feasibility .

- Ethical Synthesis : Adopt green chemistry principles (e.g., solvent recycling) for bromination steps to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.